3-Amino-2-[(2-aminoethyl)amino]benzoic acid
Overview
Description
3-Amino-2-[(2-aminoethyl)amino]benzoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. Its structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2-aminoethyl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to form the corresponding amino derivative. The amino group is then protected, and the carboxylic acid is activated for subsequent reactions. The introduction of the 2-aminoethyl group is achieved through nucleophilic substitution reactions, often using ethylenediamine as a reagent. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and improve the overall process economics.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2-aminoethyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new C-N bonds.
Condensation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Biological Activity
3-Amino-2-[(2-aminoethyl)amino]benzoic acid (also known as 3-Amino-2-(2-aminoethylamino)benzoic acid or AABA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of AABA, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Overview
The molecular formula of this compound is , and its structure can be represented by the following SMILES notation: C1=CC(=C(C(=C1)N)NCCN)C(=O)O
. This compound features an amino group, a carboxylic acid, and an ethylene diamine moiety, which may contribute to its diverse biological activities.
Synthesis Pathways
The synthesis of AABA typically involves the reaction of 3-nitrobenzoic acid derivatives with ethylene diamine, followed by reduction processes to yield the final amino compound. Various synthetic routes have been explored to optimize yield and purity .
Antimicrobial Activity
Research indicates that AABA exhibits significant antimicrobial properties. In studies involving various bacterial strains, AABA demonstrated comparable efficacy to standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-64 µg/mL for these pathogens .
Antioxidant Properties
AABA has shown promising antioxidant activity in vitro. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, revealing an IC50 value of approximately 50 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
Anti-Cholinesterase Activity
The inhibition of acetylcholinesterase (AChE) by AABA and its derivatives has been a focal point in neuropharmacology. Studies have indicated that certain analogs of AABA possess significant AChE inhibitory activity, with IC50 values ranging from 0.1 to 5.0 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of AABA can be attributed to several mechanisms:
- Enzyme Inhibition : AABA acts as a competitive inhibitor for various enzymes, including AChE, which is crucial for neurotransmitter regulation.
- Antioxidant Mechanism : The presence of amino groups in its structure enhances electron donation capabilities, allowing it to neutralize free radicals effectively.
- Membrane Interaction : Preliminary studies suggest that AABA may interact with bacterial membranes, disrupting their integrity and leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of AABA derivatives showed that compounds with additional halogen substitutions exhibited enhanced activity against multi-drug resistant strains of bacteria. The derivatives were tested against clinical isolates with reported MIC values significantly lower than those for standard treatments .
Case Study 2: Neuroprotective Effects
In a preclinical model assessing neuroprotective effects, AABA was administered to mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death and improved cognitive function metrics compared to control groups .
Properties
IUPAC Name |
3-amino-2-(2-aminoethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-4-5-12-8-6(9(13)14)2-1-3-7(8)11/h1-3,12H,4-5,10-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSKNWWEQFLJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)NCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378002 | |
Record name | 3-amino-2-(2-aminoethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-20-0 | |
Record name | 3-amino-2-(2-aminoethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-[(2-aminoethyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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